2-({[4-(3,4-Dichlorobenzyl)piperazin-1-yl]acetyl}amino)benzamide
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Overview
Description
2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorobenzyl group and an acetamido group attached to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with piperazine to form 4-(3,4-dichlorobenzyl)piperazine. This intermediate is then reacted with 2-(acetylamino)benzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and other diseases.
Mechanism of Action
The mechanism of action of 2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2,4-Dichlorobenzyl chloride: A precursor used in the synthesis of various derivatives.
2,4-Dichlorobenzaldehyde: Used in the synthesis of Schiff bases and other derivatives.
3,4-Dichlorobenzyl bromide: Another halogenated benzyl compound with similar reactivity.
Uniqueness: 2-({2-[4-(3,4-DICHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a dichlorobenzyl group and an acetamido-benzamide moiety makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C20H22Cl2N4O2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[[2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H22Cl2N4O2/c21-16-6-5-14(11-17(16)22)12-25-7-9-26(10-8-25)13-19(27)24-18-4-2-1-3-15(18)20(23)28/h1-6,11H,7-10,12-13H2,(H2,23,28)(H,24,27) |
InChI Key |
DSLLVAKVHXKMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3C(=O)N |
Origin of Product |
United States |
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